molecular formula C12H17NO3S2 B2967775 (4-(Methylsulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 1448059-01-5

(4-(Methylsulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2967775
CAS No.: 1448059-01-5
M. Wt: 287.39
InChI Key: ATWBQJKUAAYQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Methylsulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone: is a synthetic organic compound that features a piperidine ring substituted with a methylsulfonyl group and a thiophene ring substituted with a methyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves the following steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-piperidone with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(methylsulfonyl)piperidine.

  • Thiophene Derivative Preparation: : The thiophene ring is prepared by reacting 2-thiophenecarboxaldehyde with methylmagnesium bromide to yield 4-methylthiophen-2-ylmethanol.

  • Coupling Reaction: : The final step involves coupling the piperidine and thiophene intermediates. This can be achieved through a condensation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the thiophene ring. Halogenation or alkylation reactions are typical examples.

Common Reagents and Conditions

    Oxidation: :

Properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S2/c1-9-7-11(17-8-9)12(14)13-5-3-10(4-6-13)18(2,15)16/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWBQJKUAAYQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.